ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
Description
Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a pyrazoloquinoline derivative characterized by a fused pyrazole-quinoline core, substituted with a 3-chlorophenyl group at position 1, a phenyl group at position 3, and an ethyl carboxylate ester at position 6. The incorporation of electron-withdrawing groups (e.g., chloro) and aromatic substituents (e.g., phenyl) enhances stability and modulates electronic properties, influencing binding interactions with biological targets .
For example, ethyl 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate () shares a similar scaffold and exhibits a logP of 6.9, indicating high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility (logSw = -6.38) .
Properties
IUPAC Name |
ethyl 1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-2-31-25(30)17-11-12-22-20(13-17)24-21(15-27-22)23(16-7-4-3-5-8-16)28-29(24)19-10-6-9-18(26)14-19/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFTPOGBGTGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester.
Cyclization to form the quinoline ring: This step often involves the use of a suitable catalyst and heating to promote the cyclization reaction.
Introduction of the ester group: This can be done through esterification reactions using ethyl alcohol and an acid catalyst.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified pyrazoloquinoline derivatives with altered functional groups.
Scientific Research Applications
Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of pyrazoloquinoline derivatives and their interactions with biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analog in .
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility: The 3-chlorophenyl and phenyl groups in the target compound contribute to its high logP (~6.9), comparable to the 4-chlorophenyl analog (logP = 6.90) . However, the absence of a methyl group (cf. In contrast, the triazole-containing analog () incorporates polar heterocycles, which may mitigate solubility limitations observed in purely aromatic systems.
Electronic and Steric Modifications: The trifluoromethyl group in ’s compound increases the HOMO/LUMO gap, suggesting improved stability against oxidative degradation . This effect is absent in the target compound but could be explored via synthetic modification. The quinoline-substituted derivative (7f, ) demonstrates extended π-conjugation, which may enhance fluorescence properties useful in imaging applications.
Synthetic Methodologies: The target compound’s synthesis likely involves oxidative cyclization of hydrazone precursors, as seen in analogous chromeno-pyrazolones (). This method contrasts with the Japp-Klingemann reaction used for hydrazonoyl chlorides () or triazole coupling in .
Crystallographic and Supramolecular Features :
- Structural studies of related compounds (e.g., ) often employ SHELX-based crystallography () to resolve π-stacking interactions and hydrogen-bonding patterns, critical for understanding solid-state packing and stability .
Research Findings and Implications
- Biological Potential: Pyrazoloquinolines with chloro and phenyl substituents (e.g., ) show promise as kinase inhibitors or antimicrobial agents due to their planar aromatic systems, which facilitate DNA intercalation or enzyme binding .
- Synthetic Challenges : The absence of a 4-position leaving group (cf. ) in the target compound may necessitate alternative cyclization strategies, such as copper-catalyzed oxidative methods .
- Structure-Activity Relationship (SAR) : Positional isomerism (3-Cl vs. 4-Cl phenyl) may alter bioactivity; for instance, 4-substituted chlorophenyl groups often enhance metabolic stability compared to 3-substituted analogs .
Biological Activity
Ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a complex organic compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
1. Chemical Structure and Synthesis
This compound belongs to the class of pyrazoloquinolines, characterized by a fused bicyclic structure containing nitrogen atoms. The synthesis of this compound typically involves multi-step organic reactions that produce various derivatives with distinct biological properties.
Synthesis Overview
The synthesis generally involves the following steps:
- Reaction of appropriate phenyl and chlorophenyl precursors.
- Formation of the pyrazoloquinoline core through cyclization reactions.
- Subsequent functionalization to introduce the ethyl carboxylate group.
2. Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that this compound possesses significant anticancer activity. It has been evaluated for its ability to inhibit various cancer cell lines, including glioblastoma and other solid tumors. Notably, it has demonstrated:
- Inhibition of Glioblastoma Growth : The compound was found to inhibit the proliferation of glioma cell lines and prevent neurosphere formation in patient-derived glioma stem cells .
- Mechanism of Action : It is suggested that the compound may act by inhibiting key kinases involved in oncogenic signaling pathways, particularly the AKT pathway, which is crucial in many cancers .
Selectivity towards Cancer Cells
Interestingly, this compound exhibits lower cytotoxicity against non-cancerous cells compared to its effects on cancerous cells. This selectivity is vital for reducing side effects in therapeutic applications.
3. Research Findings and Case Studies
Several studies have investigated the biological activity of related pyrazoloquinolines and their derivatives:
4. Conclusion and Future Directions
This compound represents a promising candidate for further research in cancer therapeutics due to its potent biological activities and selective toxicity profile. Future studies should focus on:
- Elucidating the precise molecular mechanisms underlying its anticancer effects.
- Conducting in vivo studies to assess its efficacy and safety in animal models.
- Exploring potential combinations with other therapeutic agents to enhance its anticancer activity.
Q & A
Q. What are the standard synthetic routes for ethyl 1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate?
- Methodological Answer : The synthesis involves multi-step reactions starting with condensation of substituted hydrazines with quinoline derivatives (e.g., ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate). Cyclization under reflux conditions with catalysts like acetic acid or Lewis acids forms the pyrazoloquinoline core. Purification via column chromatography or recrystallization ensures product purity. Reaction monitoring employs TLC or HPLC .
Q. Which spectroscopic and analytical methods are critical for structural elucidation?
- Methodological Answer : Key techniques include:
- NMR (1H/13C) to confirm substituent positions and regiochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- X-ray crystallography to resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding, C-Cl···π interactions) .
Q. What biological activities are associated with this compound?
- Methodological Answer : Pyrazoloquinolines exhibit anti-inflammatory and anticancer properties, often linked to cyclooxygenase-2 (COX-2) inhibition or enzyme modulation. Halogen substituents (e.g., Cl, F) enhance binding affinity to biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Catalysts : Use Pd/C or CuI for cross-coupling steps.
- Microwave-assisted synthesis reduces reaction time and improves yields (e.g., 30–40% yield increases reported) .
Q. How can researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., HeLa or MCF-7 for anticancer studies).
- Control substituent effects : Compare analogs with varying halogen/methoxy groups to isolate structure-activity relationships (SAR) .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock, Schrödinger) identifies binding poses with enzymes like COX-2.
- Molecular dynamics (MD) simulations assess binding stability over time (e.g., 100-ns trajectories to evaluate ligand-protein interactions) .
Q. How do substituent modifications influence pharmacological activity?
- Methodological Answer :
- Electron-withdrawing groups (Cl, F) at the 3-chlorophenyl position enhance enzyme inhibition.
- Methoxy groups improve solubility but may reduce membrane permeability. SAR studies recommend balancing hydrophobicity and polarity for optimal bioavailability .
Q. What experimental strategies confirm target engagement in cellular assays?
- Methodological Answer :
- Competitive binding assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement.
- siRNA knockdown : Silence putative targets (e.g., COX-2) and measure activity loss .
Q. How can photophysical properties be characterized for material science applications?
- Methodological Answer :
- UV-Vis spectroscopy : Identify π→π* transitions in the quinoline core (e.g., λmax ~350–400 nm).
- Fluorescence spectroscopy : Assess quantum yield in solvents like DCM or THF .
Q. How are discrepancies in crystallographic data resolved?
- Methodological Answer :
- Re-refinement : Adjust occupancy ratios for disordered groups (e.g., trifluoromethyl in ).
- Validation tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
